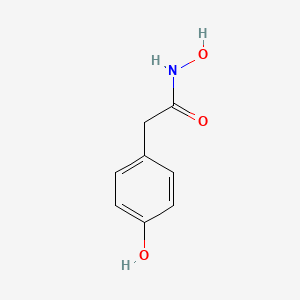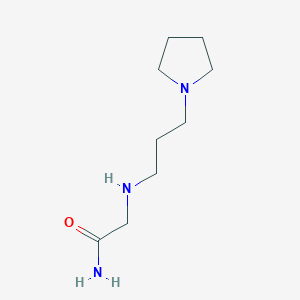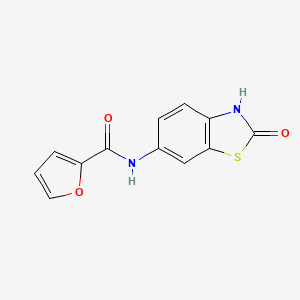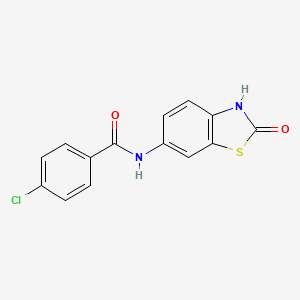
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor for the epidermal growth factor (EGFR). It was first discovered by Pfizer in 2005 and has since been studied for its potential in cancer treatment.
Mecanismo De Acción
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid works by inhibiting the tyrosine kinase receptor for the epidermal growth factor (EGFR). This receptor is overexpressed in many types of cancer and plays a key role in tumor growth and progression. By inhibiting this receptor, 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activation of several signaling pathways involved in cancer growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is that it has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other types of cancer treatments. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid. One area of interest is in combination therapy, where 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogues of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid with improved potency and selectivity for the EGFR receptor. Finally, there is interest in studying the potential of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in other types of cancer, such as colorectal cancer and head and neck cancer.
Métodos De Síntesis
The synthesis of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid involves several steps, including the reaction of 2-cyclopentylacetonitrile with ethyl chloroformate to form 2-cyclopentylacetyl chloride. This is then reacted with 2-aminobenzophenone to form the intermediate compound, which is further reacted with sodium cyanoborohydride and acetic acid to yield 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been studied for its potential in the treatment of other types of cancer, including breast cancer and pancreatic cancer.
Propiedades
IUPAC Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(11-12-5-1-2-6-12)18-10-4-8-13-14(17(20)21)7-3-9-15(13)18/h3,7,9,12H,1-2,4-6,8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPXCZASMFZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)


![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)


![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)

